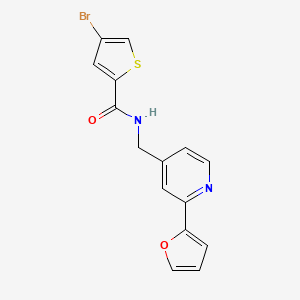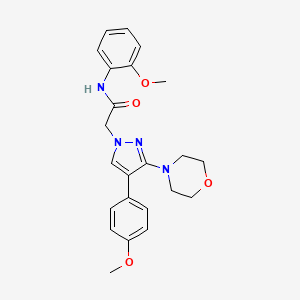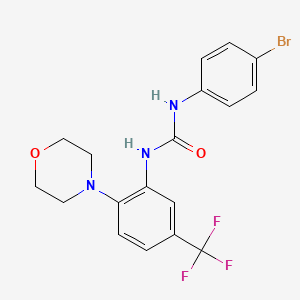![molecular formula C15H17N3O4 B2649767 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid CAS No. 2248346-77-0](/img/structure/B2649767.png)
4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid, also known as ZD1839 or Gefitinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s by AstraZeneca and has since gained attention as a potential cancer treatment.
Mechanism of Action
Gefitinib works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.
Biochemical and Physiological Effects
Gefitinib has been shown to have a number of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, it has been shown to inhibit angiogenesis and metastasis. It has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
One advantage of using Gefitinib in lab experiments is its specificity for EGFR tyrosine kinase. This allows for targeted inhibition of EGFR signaling pathways without affecting other signaling pathways. However, one limitation is that Gefitinib resistance can develop over time, which may limit its long-term effectiveness in cancer treatment.
Future Directions
There are several future directions for research on Gefitinib. One area of focus is the development of combination therapies that can enhance the effectiveness of Gefitinib and overcome resistance. Another area of focus is the identification of biomarkers that can predict response to Gefitinib and guide treatment decisions. Additionally, there is ongoing research on the use of Gefitinib in combination with immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immune responses.
Synthesis Methods
Gefitinib is synthesized through a multi-step process that involves the reaction of 4-chloroquinazoline with 2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-1,3-dioxolane to form 4-(2-oxo-1-pyrrolidinyl)-quinazoline-7-carboxylic acid. This intermediate is then reacted with methyl isocyanate to form 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid. The final product is obtained through purification and crystallization.
Scientific Research Applications
Gefitinib has been extensively studied for its potential in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, particularly in non-small cell lung cancer (NSCLC) patients with EGFR mutations. It has also shown promise in the treatment of other types of cancer, including breast, colon, and pancreatic cancer.
properties
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)22-14(21)18(4)12-10-6-5-9(13(19)20)7-11(10)16-8-17-12/h5-8H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHRUQHDCCZLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=NC2=C1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide](/img/structure/B2649684.png)



![4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid](/img/structure/B2649691.png)


![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2649696.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)



